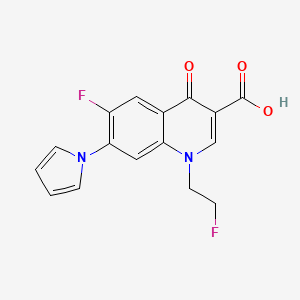

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-

Descripción general

Descripción

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- is a complex organic compound that belongs to the quinolone class of molecules These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorine atoms and the pyrrole ring. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and pyrrole derivatives. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of quinoline derivatives. For instance, a study synthesized various 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives and evaluated their antimicrobial properties. The results indicated that some compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication .

Antifungal Properties

In addition to antibacterial effects, quinoline derivatives have shown promise as antifungal agents. Research indicates that certain derivatives can inhibit fungal growth effectively. For example, compounds derived from 3-quinolinecarboxylic acid were tested against various fungal strains, revealing significant inhibitory effects on Candida albicans and Aspergillus niger . The structure-activity relationship (SAR) studies suggest that modifications at the 7-position enhance antifungal activity.

Antitumor Activity

The potential of quinoline derivatives in cancer therapy has also been explored. A specific focus has been on their ability to induce apoptosis in cancer cells. Studies have shown that 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl) can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study 1: Synthesis and Characterization

A study conducted by Natesh Rameshkumar et al. synthesized a series of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives and characterized them using IR, NMR, and mass spectrometry. The synthesized compounds were subjected to antibacterial and antifungal testing using the disc diffusion method, with minimum inhibitory concentrations (MIC) determined for effective compounds .

Case Study 2: Structure-Activity Relationship

Another research project focused on the structure-activity relationship of quinolone derivatives highlighted that electron-withdrawing groups at specific positions significantly enhance antibacterial potency against resistant bacterial strains . This study emphasizes the importance of molecular modifications in developing effective antimicrobial agents.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), leading to the modulation of immune responses and potential anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Quinolone derivatives: Such as ciprofloxacin and levofloxacin, which are well-known antibiotics.

Fluoroquinolones: Like moxifloxacin and gemifloxacin, which also contain fluorine atoms and exhibit broad-spectrum antimicrobial activity.

Uniqueness

3-Quinolinecarboxylicacid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- is unique due to its specific combination of functional groups, including the pyrrole ring and multiple fluorine atoms

Actividad Biológica

3-Quinolinecarboxylic acid derivatives, particularly the compound 3-quinolinecarboxylic acid, 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies from various research findings.

The structure of the compound can be represented as follows:

- Molecular Formula : C16H12F2N2O3

- Molecular Weight : 320.16 g/mol

- SMILES Notation :

OC(=O)C1=CNc2ccc(F)cc2C1=O

This compound features a quinoline core, which is known for its pharmacological significance, and is substituted with fluorine and pyrrole moieties that enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 3-quinolinecarboxylic acid exhibit potent antimicrobial properties. In a study examining various derivatives, it was found that compounds with fluorine substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 2 to 16 µg/mL.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| A | 2 | Staphylococcus aureus |

| B | 4 | Bacillus subtilis |

| C | 16 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Case Study: MCF-7 Cell Line

In a specific study on the MCF-7 breast cancer cell line, treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound effectively triggers programmed cell death.

The biological activity of 3-quinolinecarboxylic acid derivatives is largely attributed to their ability to interact with specific biological targets:

- Topoisomerase Inhibition : These compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.

- DNA Intercalation : The planar structure of the quinoline ring allows for intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The presence of fluorine atoms enhances the generation of ROS upon metabolism, contributing to cytotoxic effects in cancer cells .

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial for therapeutic applications. Preliminary toxicological studies indicate that the compound exhibits low acute toxicity in animal models at therapeutic doses. Long-term studies are necessary to evaluate chronic toxicity and potential side effects .

Propiedades

IUPAC Name |

6-fluoro-1-(2-fluoroethyl)-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3/c17-3-6-20-9-11(16(22)23)15(21)10-7-12(18)14(8-13(10)20)19-4-1-2-5-19/h1-2,4-5,7-9H,3,6H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGCCNYXTFRUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147551 | |

| Record name | E 3604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106221-35-6 | |

| Record name | E 3604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106221356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 3604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.